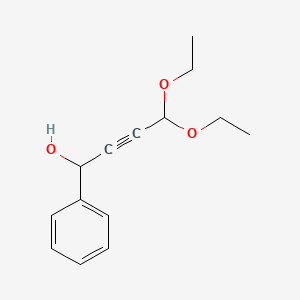

4,4-Diethoxy-1-phenyl-but-2-yn-1-ol

Description

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4,4-diethoxy-1-phenylbut-2-yn-1-ol |

InChI |

InChI=1S/C14H18O3/c1-3-16-14(17-4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9,13-15H,3-4H2,1-2H3 |

InChI Key |

GZLWMAJAHRHXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C#CC(C1=CC=CC=C1)O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4,4-Diethoxy-1-phenyl-but-2-yn-1-ol lies in its potential as a pharmaceutical agent. Research indicates that derivatives of this compound may exhibit biological activity against various targets. For example, compounds with similar structural motifs have been investigated for their efficacy as antimalarial agents. The inhibition of specific enzymes related to malaria parasites has been a focus, with studies highlighting the importance of structural modifications to enhance potency and selectivity .

The biological activity of this compound can be linked to its interaction with specific biological pathways. For instance, compounds derived from or related to this structure have shown promise in modulating orphan nuclear receptors, which are crucial for various physiological processes including metabolism and development . The ability to influence these pathways suggests potential therapeutic uses in metabolic disorders and other diseases.

Case Studies and Research Findings

Several case studies have documented the application and efficacy of this compound in different research contexts:

- Antimalarial Research : A study identified several novel chemical entities related to this compound that demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. These findings support further exploration into its derivatives for drug development .

- Synthesis of Bioactive Compounds : Researchers have utilized this compound as a precursor in the synthesis of more complex molecules that exhibit biological activity. For example, it has been employed in the formal synthesis of glucagon antagonists, showcasing its versatility as a synthetic intermediate .

- Mechanism Exploration : Investigations into the mechanism of action have revealed that compounds like this compound can influence gene expression through specific receptor interactions. This opens avenues for developing targeted therapies based on its structural characteristics .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-(4-Methoxyphenyl)-2-phenylquinazolin-6-yl)but-3-yn-1-ol (5h)

- Structure : Contains a quinazoline core fused with methoxyphenyl and phenyl groups, linked to a but-3-yn-1-ol chain.

- Molecular Weight : 381.16 g/mol (vs. estimated ~208.26 g/mol for 4,4-Diethoxy-1-phenyl-but-2-yn-1-ol).

- Functional Groups : Methoxy (electron-donating), phenyl, alkyne, and hydroxyl.

- Physical Properties :

- Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, highlighting reactivity of the alkyne moiety.

- Methoxy vs. ethoxy groups: Ethoxy in the target compound may confer higher lipophilicity and slower hydrolysis kinetics.

4,4-Diethoxy-3-methylbut-2-en-1-ol (CAS 26586-01-6)

- Structure: Features a diethoxy-protected enol (but-2-en-1-ol) with a methyl substituent at the 3-position.

- Molecular Weight : 174.24 g/mol.

- Functional Groups : Diethoxy, hydroxyl, and alkene.

- Physical Properties: No melting/boiling points reported, but the alkene (C=C) would show IR absorption near 1650–1600 cm⁻¹, distinct from the alkyne in the target compound .

- Key Differences: Alkyne (C≡C) vs. alkene (C=C): The triple bond in the target compound offers higher reactivity for cycloadditions or coupling reactions. Methyl vs.

4-(2-Phenyl-6-(phenylethynyl)quinazolin-4-yl)but-3-yn-1-ol (6a)

- Structure : A quinazoline derivative with dual alkyne linkages (phenylacetylene and but-3-yn-1-ol).

- Molecular Weight : 375.15 g/mol.

- Functional Groups : Terminal and internal alkynes, hydroxyl, and aromatic rings.

- Physical Properties :

- Diethoxy groups in the target compound may improve stability compared to the hydroxyl group in 6a, which is prone to oxidation.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Notable IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| This compound | ~208.26 (estimated) | C≡C, Ph, OCH₂CH₃, -OH | Not reported | ~2210 (C≡C), ~1100 (C-O) |

| 4-(4-(4-Methoxyphenyl)-2-phenylquinazolin-6-yl)but-3-yn-1-ol (5h) | 381.16 | C≡C, OCH₃, quinazoline | 181–183 | 2210, 1167 |

| 4,4-Diethoxy-3-methylbut-2-en-1-ol | 174.24 | C=C, OCH₂CH₃, -OH | Not reported | ~1650 (C=C) |

| 4-(2-Phenyl-6-(phenylethynyl)quinazolin-4-yl)but-3-yn-1-ol (6a) | 375.15 | C≡C, quinazoline, -OH | 163–164 | 2229, 3256 |

Research Findings and Implications

- Synthetic Flexibility : The target compound’s diethoxy and phenyl groups make it a versatile intermediate for further functionalization, such as deprotection to generate ketones or participation in cross-coupling reactions .

- Stability : Ethoxy groups likely enhance stability compared to hydroxyl or methoxy analogs, as seen in the slower degradation of 4,4-diethoxy-3-methylbut-2-en-1-ol under acidic conditions .

- Reactivity : The alkyne moiety in the target compound is primed for click chemistry (e.g., azide-alkyne cycloaddition), contrasting with the alkene in 4,4-diethoxy-3-methylbut-2-en-1-ol, which is more suited for Diels-Alder reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Diethoxy-1-phenyl-but-2-yn-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A Sonogashira coupling or alkyne hydration approach is commonly used for analogous alkynols. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) with copper iodide co-catalysts in THF under inert atmospheres are effective for coupling aryl halides and terminal alkynes . Optimize reaction conditions (temperature, solvent, stoichiometry) using TLC or HPLC monitoring. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the ethoxy group signals (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and phenyl protons (δ ~7.2–7.6 ppm) .

- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and alkyne C≡C bonds (~2100–2260 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., ESI+) to confirm [M+H]⁺ peaks .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous solvents, strict temperature control) to isolate variables .

- Analytical Cross-Validation : Compare NMR, HPLC, and X-ray crystallography data with literature. For example, inconsistencies in melting points may arise from polymorphic forms .

- Peer Collaboration : Share raw data via open-access platforms (e.g., Zenodo) to enable independent verification .

Q. What strategies mitigate the formation of byproducts during the synthesis of this compound?

- Methodological Answer :

- Catalyst Tuning : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts to enhance selectivity for aryl-alkyne couplings .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Additive Screening : Introduce silver salts (Ag₂CO₃) to suppress proto-decupling in Sonogashira reactions .

Q. How can computational methods predict the metabolic or environmental fate of this compound?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways (e.g., acid-catalyzed cleavage of ethoxy groups) using Gaussian or ORCA software .

- QSAR Models : Estimate biodegradability (e.g., EPI Suite) based on logP and functional groups .

- Toxicity Profiling : Use Derek Nexus to predict acute toxicity endpoints (e.g., LD₅₀) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.